molecular formula C19H20Cl2N4O4S B4033811 N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline CAS No. 524033-99-6

N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

Cat. No.: B4033811
CAS No.: 524033-99-6
M. Wt: 471.4 g/mol
InChI Key: NXUNFRWMHGLWHM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline is a complex organic compound with the molecular formula C19H20Cl2N4O4S This compound is characterized by its cyclopropyl group, dichlorophenyl sulfonyl group, piperazinyl group, and nitroaniline moiety

Preparation Methods

The synthesis of N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclopropyl group, followed by the introduction of the dichlorophenyl sulfonyl group and the piperazinyl group. The final step involves the nitration of the aniline moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and dichlorophenyl sulfonyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2

Properties

IUPAC Name

N-cyclopropyl-5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O4S/c20-16-5-4-15(12-17(16)21)30(28,29)24-9-7-23(8-10-24)14-3-6-19(25(26)27)18(11-14)22-13-1-2-13/h3-6,11-13,22H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNFRWMHGLWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126598
Record name Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524033-99-6
Record name Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524033-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

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